![molecular formula C15H13N3O2 B5747428 2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)
2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized and studied extensively to explore its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, studies have suggested that this compound acts by inhibiting the growth of microorganisms and cancer cells. It is also believed to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has various biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been studied for its potential use as a fluorescent probe for biological imaging.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments include its antimicrobial, antifungal, and anticancer properties, as well as its potential use as a fluorescent probe for biological imaging. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. These include further studies to fully understand its mechanism of action, the development of new synthesis methods to improve the yield and purity of the compound, and the exploration of its potential applications in other fields, such as materials science and drug discovery.
In conclusion, 2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized and studied extensively to explore its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 2-chloropyridine with 5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole in the presence of a base. The reaction yields the desired compound, which can be purified by column chromatography.
Applications De Recherche Scientifique
2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied extensively for its potential applications in scientific research. This compound has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for biological imaging.
Propriétés
IUPAC Name |
5-[(3-methylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-5-4-6-12(9-11)19-10-14-17-15(18-20-14)13-7-2-3-8-16-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDHRKDBXFEJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5747351.png)
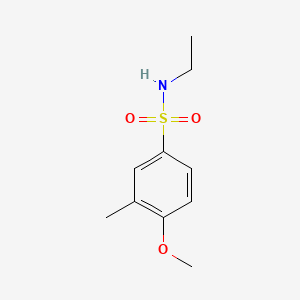
![4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5747353.png)
![N-[3-(acetylamino)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5747368.png)
![methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5747376.png)
![7-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B5747396.png)
![5-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5747401.png)
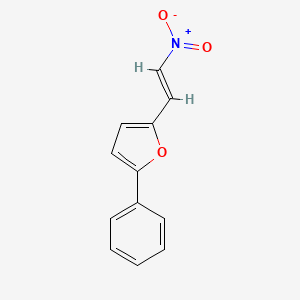
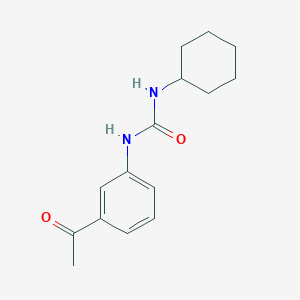
![3-[(diethylamino)methyl]-4-methoxy-N-{4-[2-(4-methyl-3-nitrobenzoyl)carbonohydrazonoyl]phenyl}benzamide](/img/structure/B5747415.png)
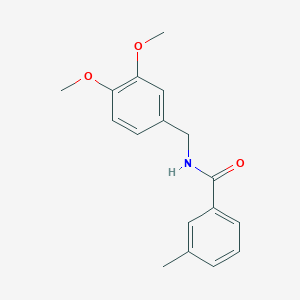
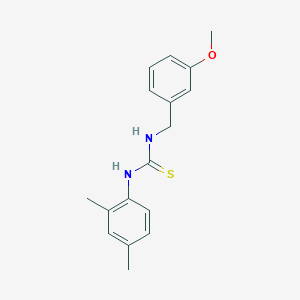
![N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5747442.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5747453.png)